1,1'-Bis(diphenylphosphino)ferrocene dioxide

Catalog No.
S824012
CAS No.
32660-24-5
M.F
C34H28FeO2P2
M. Wt
586.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,1'-Bis(diphenylphosphino)ferrocene dioxide

CAS Number

32660-24-5

Product Name

1,1'-Bis(diphenylphosphino)ferrocene dioxide

IUPAC Name

[cyclopenta-1,3-dien-1-yl(phenyl)phosphoryl]benzene;iron(2+)

Molecular Formula

C34H28FeO2P2

Molecular Weight

586.4 g/mol

InChI

InChI=1S/2C17H14OP.Fe/c2*18-19(17-13-7-8-14-17,15-9-3-1-4-10-15)16-11-5-2-6-12-16;/h2*1-14H;/q2*-1;+2

InChI Key

CSCOLJZENYWZRC-UHFFFAOYSA-N

SMILES

[CH-]1C=CC=C1P(=O)(C2=CC=CC=C2)C3=CC=CC=C3.[CH-]1C=CC=C1P(=O)(C2=CC=CC=C2)C3=CC=CC=C3.[Fe+2]

Canonical SMILES

[CH-]1C=CC=C1P(=O)(C2=CC=CC=C2)C3=CC=CC=C3.[CH-]1C=CC=C1P(=O)(C2=CC=CC=C2)C3=CC=CC=C3.[Fe+2]
  • Ligand in Homogeneous Catalysis

    DPPF acts as a bidentate chelating ligand, meaning it can bind to a metal center using both phosphorus atoms. This ability makes it valuable in homogeneous catalysis, where a catalyst facilitates a chemical reaction while remaining in the same phase as the reactants. Studies have shown DPPF's effectiveness in various catalytic processes, including hydroformylation (conversion of alkenes to aldehydes) and hydrogenation (addition of hydrogen) reactions [].

  • Chirality and Asymmetric Catalysis

    DPPF can be synthesized in a chiral form, meaning its mirror images are non-superimposable. Chiral DPPF ligands are particularly useful in asymmetric catalysis, where the catalyst controls the formation of one enantiomer (mirror image) of a molecule over the other. This property is crucial in the development of pharmaceuticals and other chiral drugs where a specific enantiomer often possesses the desired biological activity.

  • Material Science Applications

    Research suggests DPPF's ability to form stable complexes with various metals makes it a potential candidate for material science applications. For instance, DPPF-metal complexes have been explored for their electrical conductivity, luminescence (light emission) properties, and potential use in organic light-emitting diodes (OLEDs).

1,1'-Bis(diphenylphosphino)ferrocene dioxide is an organometallic compound characterized by its unique structure, which features a ferrocene backbone substituted with two diphenylphosphino groups. Its molecular formula is C34H28FeP2C_{34}H_{28}FeP_2 and it has a molecular weight of approximately 554.38 g/mol. The compound appears as a yellow to orange crystalline solid with a melting point ranging from 181 to 182 °C. It is soluble in organic solvents such as chloroform and ethyl acetate but is insoluble in water, making it useful in various chemical applications where solubility in organic media is advantageous .

1,1'-Bis(diphenylphosphino)ferrocene dioxide acts primarily as a ligand in coordination chemistry, forming stable complexes with various transition metals. Notable reactions include:

  • Palladium-Catalyzed Reactions: It is widely used in palladium-catalyzed coupling reactions, including the Buchwald-Hartwig cross-coupling and Suzuki reactions. In these contexts, it facilitates the formation of carbon-carbon bonds through the activation of aryl halides .
  • Hydrophosphinylation: This compound has been employed in regioselective hydrophosphinylation of terminal alkynes to produce branched alkenes, showcasing its versatility in synthetic organic chemistry .

The synthesis of 1,1'-Bis(diphenylphosphino)ferrocene dioxide typically involves:

  • Phosphination Reaction: The reaction of ferrocene with diphenylphosphine under controlled conditions leads to the formation of the bis-phosphine derivative. This process may require specific catalysts or protective atmospheres to prevent oxidation.
  • Oxidation: The conversion to the dioxide form can be achieved through oxidation methods using agents such as hydrogen peroxide or other oxidizing agents that selectively oxidize the phosphine groups without affecting the ferrocene core .

The applications of 1,1'-Bis(diphenylphosphino)ferrocene dioxide are diverse:

  • Catalysis: It serves as an essential ligand in various catalytic processes, particularly in cross-coupling reactions that are vital for synthesizing complex organic molecules.
  • Material Science: Due to its unique electronic properties, it is also investigated for use in materials science, particularly in creating conductive polymers and other advanced materials .
  • Coordination Chemistry: Its ability to form stable complexes with metals makes it valuable for synthesizing novel coordination compounds used in various chemical applications.

Interaction studies involving 1,1'-Bis(diphenylphosphino)ferrocene dioxide mainly focus on its coordination behavior with transition metals. These studies reveal that:

  • The compound forms strong bonds with metals such as palladium and platinum, enhancing their catalytic efficiency.
  • Its steric and electronic properties can significantly influence reaction pathways and selectivity in catalysis.

Research continues to explore how modifications to the phosphine groups can alter these interactions and improve catalytic performance .

Several compounds share structural similarities with 1,1'-Bis(diphenylphosphino)ferrocene dioxide. Here’s a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
1,2-Bis(diphenylphosphino)ethaneTwo diphenylphosphino groups on ethane backboneLacks ferrocene structure; used primarily in catalysis
Diphosphine Ligands (e.g., DPEPhos)Similar diphosphine structureDifferent backbone; often used in asymmetric synthesis
Bis(diphenylphosphino)methaneTwo diphenylphosphino groups on methaneLacks ferrocene's redox properties
1,1'-Bis(diphenylphosphino)ferroceneCore structure similar but lacks oxidationNot an oxide; different reactivity profile

The distinct ferrocene core not only enhances stability but also imparts unique electronic properties that facilitate a wide range of catalytic applications not typically observed in other diphosphines .

Dates

Modify: 2024-04-15

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